Azepan-1-yl-(3,3-difluorocyclobutyl)methanone
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Overview
Description
Azepan-1-yl-(3,3-difluorocyclobutyl)methanone is a chemical compound with the molecular formula C11H17F2NO. It is known for its unique structure, which includes an azepane ring and a difluorocyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-(3,3-difluorocyclobutyl)methanone typically involves the reaction of azepane with 3,3-difluorocyclobutanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(3,3-difluorocyclobutyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclobutyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Azepan-1-yl-(3,3-difluorocyclobutyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(3,3-difluorocyclobutyl)methanone involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, altering their activity. The azepane ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl-(4-tert-butylphenyl)methanone
- (3,3-Difluorocyclobutyl)methanol
- 1-[3-(4-morpholinylsulfonyl)benzoyl]azepane
Uniqueness
Azepan-1-yl-(3,3-difluorocyclobutyl)methanone is unique due to its combination of an azepane ring and a difluorocyclobutyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness .
Biological Activity
Azepan-1-yl-(3,3-difluorocyclobutyl)methanone is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound consists of an azepane ring linked to a difluorocyclobutyl group via a carbonyl moiety. The synthesis typically involves the reaction of azepane with 3,3-difluorocyclobutanecarbonyl chloride in the presence of a base such as triethylamine, under conditions that include dichloromethane as a solvent and temperatures ranging from 0 to 25°C.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluorocyclobutyl group enhances its binding affinity and selectivity towards various biological targets, potentially modulating key biological pathways. This interaction can lead to significant alterations in enzyme activity and receptor signaling pathways, which are crucial for its therapeutic effects.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .
- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly those involving CB1 receptors similar to cannabinoids. This suggests possible applications in treating neurological disorders .
Case Studies
Several case studies have highlighted the biological effects of compounds structurally similar to this compound. For instance:
- Study on CB1 Receptor Interaction : A study demonstrated that certain synthetic cannabinoids exhibit higher binding affinities at CB1 receptors compared to THC, indicating that modifications like those found in Azepan derivatives could enhance psychoactive properties and therapeutic potential .
- Apoptosis Induction : Another investigation into related oxadiazole derivatives revealed mechanisms of action that involved apoptosis induction in cancer cell lines. This mechanism may be relevant for Azepan derivatives as well.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Azepan-1-yl-(4-tert-butylphenyl)methanone | Azepane ring + phenyl group | Anticancer properties |
1-[3-(4-morpholinylsulfonyl)benzoyl]azepane | Azepane + morpholine | Neuroactive effects |
(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone | Difluorocyclobutyl + piperidine | Potential neuropharmacological effects |
Properties
Molecular Formula |
C11H17F2NO |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
azepan-1-yl-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C11H17F2NO/c12-11(13)7-9(8-11)10(15)14-5-3-1-2-4-6-14/h9H,1-8H2 |
InChI Key |
DJFGQFSXCMTKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
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